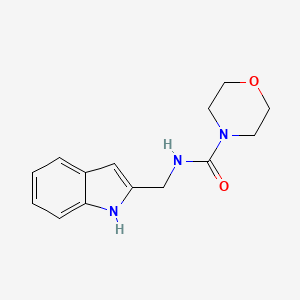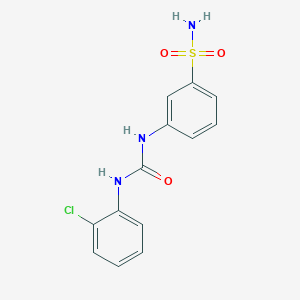![molecular formula C20H18N2O3 B7566881 [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate](/img/structure/B7566881.png)
[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate, also known as MPOB, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the inhibition of inflammation. [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has also been shown to improve cognitive function and reduce the severity of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are many potential future directions for the study of [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate, including its use in combination with other drugs for cancer treatment, its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use as an anti-inflammatory agent in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate and to identify any potential side effects or limitations.
Synthesis Methods
[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate can be synthesized through a multistep process involving the reaction of 3-pyrrol-1-ylbenzoic acid with 2-(4-methylphenyl)acetic acid and thionyl chloride, followed by the reaction with ethyl oxalyl chloride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate in high yields.
Scientific Research Applications
[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, [2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-15-7-9-17(10-8-15)21-19(23)14-25-20(24)16-5-4-6-18(13-16)22-11-2-3-12-22/h2-13H,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYRIYNNFMVEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)
![1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole](/img/structure/B7566806.png)
![N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide](/img/structure/B7566821.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]morpholine-4-carboxamide](/img/structure/B7566834.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B7566854.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7566890.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)

